molecular formula C27H31N5O3S B12131654 methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12131654
M. Wt: 505.6 g/mol
InChI Key: NCXZDKGATSKZOD-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various organic reactions. Common synthetic routes include:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.

    Introduction of the Benzothiophene Moiety: This step may involve the use of palladium-catalyzed coupling reactions or other methods to attach the benzothiophene ring to the existing structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: Its reactivity and functional groups make it useful in the synthesis of other complex molecules or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing the target’s function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]quinoxaline Derivatives: These compounds share the pyrrolo[2,3-b]quinoxaline core and exhibit similar biological activities.

    Benzothiophene Derivatives: Compounds containing the benzothiophene moiety are known for their diverse pharmacological properties.

    Quinoxaline Derivatives: These compounds are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Uniqueness

Methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of multiple heterocyclic structures and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H31N5O3S

Molecular Weight

505.6 g/mol

IUPAC Name

methyl 2-[(2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H31N5O3S/c1-3-4-5-10-15-32-23(28)21(22-24(32)30-18-13-8-7-12-17(18)29-22)25(33)31-26-20(27(34)35-2)16-11-6-9-14-19(16)36-26/h7-8,12-13H,3-6,9-11,14-15,28H2,1-2H3,(H,31,33)

InChI Key

NCXZDKGATSKZOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)N

Origin of Product

United States

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